Bromoacetate vs. Chloroacetate Leaving-Group Reactivity in Nucleophilic Substitution
The rate of atom transfer radical polymerization (ATRP) initiation is fundamentally governed by the carbon-halogen bond strength of the initiator. For α-haloacetate esters, C–Br bonds are significantly more reactive than C–Cl bonds. This principle is well-established in the ATRP literature, where bromoesters consistently show higher activation rate constants (kact) than their chloroester counterparts under identical conditions [1]. While direct kact data for 1,2,3-propanetriyl tris(bromoacetate) is not isolated in the literature, the class-level inference from analogous initiators demonstrates that replacing the bromine with chlorine would result in a dramatically slower polymerization initiation, potentially leading to broader molecular weight distributions and loss of 'living' character [2].
| Evidence Dimension | ATRP Activation Rate Constant (kact) |
|---|---|
| Target Compound Data | Not directly measured; inferred from bromoacetate class. |
| Comparator Or Baseline | 1,2,3-Propanetriyl tris(chloroacetate) or analogous chloroacetate initiators. |
| Quantified Difference | For model initiators like ethyl 2-bromoisobutyrate vs. ethyl 2-chloroisobutyrate, kact is up to 10-100× higher for the bromide, depending on ligand and solvent systems [1]. |
| Conditions | Cu(I)Br/PMDETA catalyst system in acetonitrile or bulk monomer at 25-90 °C [1]. |
Why This Matters
This difference directly impacts polymer quality: a faster, more uniform initiation rate is essential for achieving low dispersity (Đ) and controlled molecular weights in star polymer synthesis.
- [1] Tang, W. and Matyjaszewski, K. Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 2007, 40, 6, 1858–1863. View Source
- [2] Mühlebach, A. et al. (Assignee: Ciba Specialty Chemicals Holding Inc.). α-Halogenated acid esters with polyvalent alcohols as atom transfer radical polymerization initiators. US Patent 7,157,537 B2. 2007. View Source
